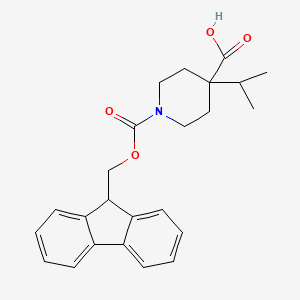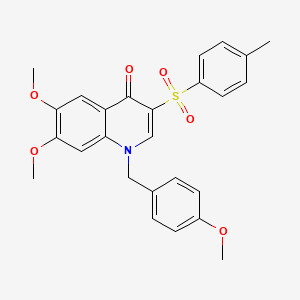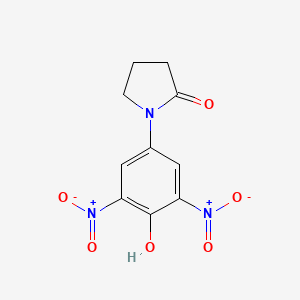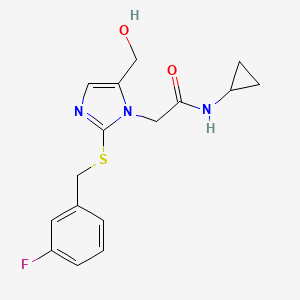
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with the fluorenylmethoxycarbonyl (Fmoc) group, such as 1-[(9H-Fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid , are typically used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .
Molecular Structure Analysis
The molecular structure of Fmoc-based compounds typically includes a fluorenyl group attached to a carbonyl group, which is then attached to an oxygen atom. This oxygen atom is typically part of a methoxy group .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed through a process called deprotection, which typically involves the use of a base .Physical And Chemical Properties Analysis
Fmoc-based compounds are typically solid at room temperature . They are also typically stable under normal temperatures and pressures .作用机制
Fmoc-PRO-OBn does not have a specific mechanism of action as it is a chemical compound used in peptide synthesis. However, it acts as a protecting group for the amine group of piperidine and the carboxylic acid group of piperidine, which allows for the synthesis of long peptides.
Biochemical and physiological effects:
Fmoc-PRO-OBn does not have any biochemical or physiological effects as it is a chemical compound used in peptide synthesis.
实验室实验的优点和局限性
The advantages of using Fmoc-PRO-OBn in lab experiments include its high solubility in organic solvents, its ease of removal using a mild base, and its ability to protect both the amine group and carboxylic acid group of piperidine. The limitations of using Fmoc-PRO-OBn in lab experiments include its high cost and the need for specialized equipment for its synthesis.
未来方向
There are several future directions for the use of Fmoc-PRO-OBn in peptide synthesis. One future direction is the development of new protecting groups that are more efficient and cost-effective than Fmoc-PRO-OBn. Another future direction is the development of new methods for the synthesis of long peptides using Fmoc-PRO-OBn. Additionally, Fmoc-PRO-OBn can be used in the synthesis of peptide-based materials for various applications such as drug delivery, tissue engineering, and biosensors.
合成方法
The synthesis of Fmoc-PRO-OBn involves several steps. The first step involves the protection of the amine group of piperidine using Boc (tert-butyloxycarbonyl) protection. The second step involves the introduction of Fmoc protection to the amine group of piperidine. The third step involves the introduction of benzyl protection to the carboxylic acid group of piperidine. The final step involves the removal of Boc protection using trifluoroacetic acid (TFA) and the removal of benzyl protection using hydrogenation.
科学研究应用
Fmoc-PRO-OBn is widely used in peptide synthesis. Peptides are important biomolecules that play a crucial role in various biological processes. Peptides are used in drug discovery, diagnostics, and therapeutics. Fmoc-PRO-OBn is used as a protecting group in the synthesis of peptides. The Fmoc group can be easily removed using a mild base such as piperidine, which allows for the synthesis of long peptides.
安全和危害
属性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-16(2)24(22(26)27)11-13-25(14-12-24)23(28)29-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKAOHITMUCXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2782339.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2782341.png)

![1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2782346.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2782348.png)
![3-(4-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2782352.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2782353.png)

![1-(benzo[d]isoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B2782355.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide](/img/structure/B2782357.png)

